Methyl 5-amino-2-hydroxy-4-methylbenzoate
Description
This compound is structurally related to salicylate derivatives, which are widely studied for their biological and pharmacological activities, including anti-inflammatory and antimicrobial properties . The compound’s crystallographic and hydrogen-bonding patterns (critical for stability and reactivity) can be analyzed using tools like SHELX and WinGX .
Properties
IUPAC Name |
methyl 5-amino-2-hydroxy-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQYOOCQLDBSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205584 | |
| Record name | Benzoic acid, 5-amino-2-hydroxy-4-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379359-74-6 | |
| Record name | Benzoic acid, 5-amino-2-hydroxy-4-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379359-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-amino-2-hydroxy-4-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-hydroxy-4-methylbenzoate typically involves the esterification of 5-amino-2-hydroxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-2-hydroxy-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the amino group to a chloro group.
Major Products:
Oxidation: Formation of 5-amino-2-oxo-4-methylbenzoate.
Reduction: Formation of 5-amino-2-hydroxy-4-methylbenzoate.
Substitution: Formation of 5-chloro-2-hydroxy-4-methylbenzoate.
Scientific Research Applications
Methyl 5-amino-2-hydroxy-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-hydroxy-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their differences are summarized below:
Substituent Position Impact:
- Amino Group Position: The 5-amino substituent in the target compound may enhance hydrogen-bonding interactions compared to 3- or 4-amino analogs, influencing solubility and crystal packing .
- Hydroxyl vs.
- Acetamido vs. Amino: Methyl 4-acetamido-2-hydroxybenzoate has reduced basicity due to the electron-withdrawing acetyl group, altering reactivity in nucleophilic substitutions.
Physicochemical Properties
Limited direct data exist for the target compound, but inferences can be drawn from analogs:
- Melting Points : Benzoxazole derivatives (e.g., Methyl-2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) exhibit melting points of 206–208°C , suggesting similar thermal stability for the target compound.
- Solubility: The hydroxyl and amino groups likely improve aqueous solubility compared to non-polar analogs like Methyl 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester .
Crystallography and Hydrogen Bonding
- Crystal Packing: Tools like SHELX and ORTEP reveal that hydrogen bonds between hydroxyl/amino groups and ester carbonyls stabilize the crystal lattice. For example, Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate forms intermolecular O–H···O and N–H···O bonds, a pattern likely replicated in the target compound.
- Graph Set Analysis: Etter’s rules predict R₂²(8) motifs for hydroxyl-amino interactions, influencing supramolecular assembly.
Biological Activity
Methyl 5-amino-2-hydroxy-4-methylbenzoate, also known as methyl 5-amino salicylate, is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H11N O3
- Molecular Weight : 181.19 g/mol
The presence of both amino and hydroxyl functional groups allows the compound to engage in hydrogen bonding, which is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects. For instance, it has been suggested that it can inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammation and pain pathways.
- Redox Reactions : The compound can participate in redox reactions, altering the cellular redox state. This may affect various metabolic processes and contribute to its biological effects.
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity and potentially leading to changes in cellular signaling pathways.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that derivatives of similar compounds have shown effectiveness in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, indicating potential use as an antimicrobial agent.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related compounds:
- Study on COX Inhibition : An in-silico study showed that derivatives of methyl salicylate exhibited better binding affinity with COX-2 receptors compared to other compounds, suggesting a potential pathway for anti-inflammatory action .
- Antimicrobial Efficacy : A research article reported that this compound demonstrated inhibitory effects against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.
- Cell Proliferation Studies : In vitro assays indicated that the compound could inhibit proliferation in certain cancer cell lines, suggesting possible applications in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C9H11N O3 | Anti-inflammatory, Antimicrobial |
| Methyl 3-amino-2-hydroxybenzoate | C8H9N O3 | Anti-inflammatory |
| Methyl 2-amino-3-hydroxy-4-methoxybenzoate | C9H11N O4 | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
